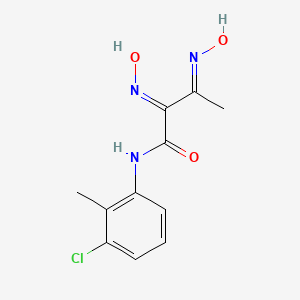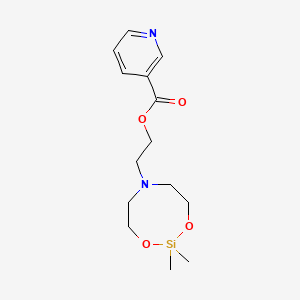
2-(2,2-Dimethyl-1,3,6,2-dioxazasilocan-6-yl)ethyl pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2-Dimethyl-1,3,6,2-dioxazasilocan-6-yl)ethyl pyridine-3-carboxylate is a complex organic compound with a unique structure that includes a pyridine ring and a dioxazasilocane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethyl-1,3,6,2-dioxazasilocan-6-yl)ethyl pyridine-3-carboxylate typically involves the reaction of pyridine-3-carboxylic acid with 2-(2,2-dimethyl-1,3,6,2-dioxazasilocan-6-yl)ethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis or flow chemistry can enhance the efficiency of the reaction and reduce the production time.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,2-Dimethyl-1,3,6,2-dioxazasilocan-6-yl)ethyl pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-(2,2-Dimethyl-1,3,6,2-dioxazasilocan-6-yl)ethyl pyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(2,2-Dimethyl-1,3,6,2-dioxazasilocan-6-yl)ethyl pyridine-3-carboxylate involves its interaction with specific molecular targets. The pyridine ring can bind to enzymes or receptors, altering their activity and leading to various biological effects. The dioxazasilocane moiety may enhance the compound’s stability and facilitate its transport within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyl-1,3-dioxane-4,6-dione:
Pyridine-3-carboxylic acid: This compound shares the pyridine ring but does not have the dioxazasilocane moiety.
Uniqueness
2-(2,2-Dimethyl-1,3,6,2-dioxazasilocan-6-yl)ethyl pyridine-3-carboxylate is unique due to the combination of the pyridine ring and the dioxazasilocane moiety. This dual structure provides distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
80510-91-4 |
|---|---|
Fórmula molecular |
C14H22N2O4Si |
Peso molecular |
310.42 g/mol |
Nombre IUPAC |
2-(2,2-dimethyl-1,3,6,2-dioxazasilocan-6-yl)ethyl pyridine-3-carboxylate |
InChI |
InChI=1S/C14H22N2O4Si/c1-21(2)19-10-7-16(8-11-20-21)6-9-18-14(17)13-4-3-5-15-12-13/h3-5,12H,6-11H2,1-2H3 |
Clave InChI |
HLFKNJHQJYSZCC-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1(OCCN(CCO1)CCOC(=O)C2=CN=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


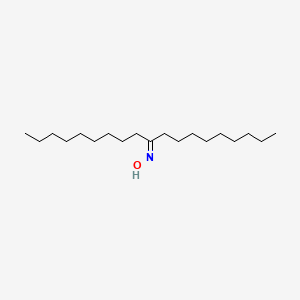
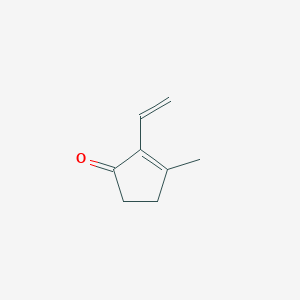


![3-[2-(4-Methoxyphenyl)ethenyl]-9-phenyl-9H-carbazole](/img/structure/B14413488.png)
![1-[2-(Acetylsulfanyl)ethyl]-1,2-dimethylpiperidin-1-ium iodide](/img/structure/B14413490.png)
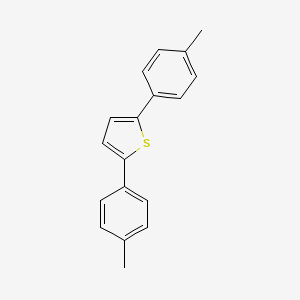


![8,9-Dimethyl-N-propyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14413509.png)
![1-{4-(4-Methoxyphenyl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B14413514.png)

![(Bicyclo[2.2.2]oct-5-en-2-ylidene)propanedinitrile](/img/structure/B14413522.png)
